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Compound of Interest

Compound Name:
3-(4,4,5,5-Tetramethyl-1,3,2-

dioxaborolan-2-yl)benzamide

Cat. No.: B071325 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide functional group, a deceptively simple amide derivative of benzoic acid, has

established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility

allows it to serve as the foundational structure for a vast and diverse array of therapeutic

agents, tackling a wide spectrum of diseases from central nervous system disorders to cancer.

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and evaluation of benzamide derivatives, offering detailed experimental protocols and

quantitative data to aid researchers in the ongoing quest for novel therapeutics.

Therapeutic Applications and Mechanisms of Action
Benzamide derivatives have demonstrated significant clinical success by modulating the

activity of a wide range of biological targets. Their therapeutic utility stems from their ability to

act as enzyme inhibitors and receptor modulators.

Central Nervous System Disorders: A prominent class of benzamide derivatives functions as

antagonists of dopamine D2 and D3 receptors.[1] This action is central to their use as atypical

antipsychotics for conditions like schizophrenia and as antidepressants for dysthymia.[1] By

selectively modulating the dopaminergic system, these drugs can alleviate both the positive

and negative symptoms of schizophrenia.[1][2]
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Oncology: In the realm of oncology, benzamides have emerged as powerful anticancer agents

through several distinct mechanisms:

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives are potent inhibitors

of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene

expression.[3] By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote

apoptosis, and inhibit angiogenesis in cancer cells.[3] The o-aminobenzamide moiety is a

key pharmacophoric feature that chelates the zinc ion in the active site of HDACs.[3]

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A significant number of benzamide-based

drugs are potent inhibitors of PARP, a family of enzymes crucial for DNA single-strand break

repair.[4] In cancer cells with deficiencies in homologous recombination repair (e.g., those

with BRCA1/2 mutations), PARP inhibition leads to synthetic lethality.[4]

Tubulin Polymerization Inhibition: Some benzamide derivatives target the colchicine binding

site on tubulin, thereby inhibiting microtubule polymerization and disrupting cell division.[3]

Other Therapeutic Areas: The applications of benzamides extend beyond the CNS and

oncology. They are also utilized as antiemetics, analgesics, and anti-inflammatory agents.[5][6]

Furthermore, research is ongoing to explore their potential in treating Alzheimer's disease and

viral infections, such as those caused by coronaviruses.[5][7]

Key Signaling Pathways
The therapeutic effects of benzamide derivatives are mediated through their interaction with

specific signaling pathways. Understanding these pathways is crucial for rational drug design

and development.

Dopaminergic Signaling Pathway
Benzamide antipsychotics and antidepressants primarily act on the dopaminergic signaling

pathway. D2-like dopamine receptors (D2, D3, and D4) are G-protein coupled receptors

(GPCRs) that couple to Gαi/o proteins.[3][8] Activation of these receptors by dopamine inhibits

the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

[3][8] Benzamide antagonists block this interaction, thereby modulating downstream signaling

cascades involved in mood, cognition, and motor control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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